CID 3578572 CID 3578572 LB-100(cas# 1026680-07-8) is a protein phosphatase 2A(PP2A)inhibitor. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. LB-100 enhanced the effects of sorafenib in HCC cells only during hypoxic environments. LB-100 dramatically increased intracellular p-Smad3 level, which was responsible for the effect of LB-100 as a sensitizer. LB-100 downregulated Bcl-2 expression and enhanced sorafenib-induced apoptosis in HCC cells.
Brand Name: Vulcanchem
CAS No.: 1026680-07-8
VCID: VC0005520
InChI: InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
SMILES: CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol

CID 3578572

CAS No.: 1026680-07-8

Inhibitors

VCID: VC0005520

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

CID 3578572 - 1026680-07-8

CAS No. 1026680-07-8
Product Name CID 3578572
Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
IUPAC Name 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Standard InChIKey JUQMLSGOTNKJKI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Canonical SMILES CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Description LB-100(cas# 1026680-07-8) is a protein phosphatase 2A(PP2A)inhibitor. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. LB-100 enhanced the effects of sorafenib in HCC cells only during hypoxic environments. LB-100 dramatically increased intracellular p-Smad3 level, which was responsible for the effect of LB-100 as a sensitizer. LB-100 downregulated Bcl-2 expression and enhanced sorafenib-induced apoptosis in HCC cells.
Synonyms LB-100; LB 100; LB100; methyl 2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylate
Reference 1. Cancer Lett. 2017 Nov 30. pii: S0304-3835(17)30759-0. doi:
10.1016/j.canlet.2017.11.035. [Epub ahead of print]

LB-100, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant
meningioma cells to the therapeutic effects of radiation.

Ho WSC(1), Sizdahkhani S(2), Hao S(3), Song H(3), Seldomridge A(3), Tandle A(4),
Maric D(5), Kramp T(4), Lu R(6), Heiss JD(2), Camphausen K(4), Gilbert MR(3),
Zhuang Z(7), Park DM(8).

Author information:
(1)Surgical Neurology Branch, National Institute of Neurological Disorders and
Stroke, National Institutes of Health, Bethesda, MD, USA; Department of
Neurosurgery University of Virginia, Charlottesville, VA, USA.
(2)Surgical Neurology Branch, National Institute of Neurological Disorders and
Stroke, National Institutes of Health, Bethesda, MD, USA.
(3)Neuro-oncology Branch, National Cancer Institute, National Institutes of
Health, Bethesda, MD, USA.
(4)Radiation Oncology Branch, National Cancer Institute, National Institutes of
Health, Bethesda, MD, USA.
(5)Flow Cytometry Core, National Institute of Neurological Disorders and Stroke,
National Institutes of Health, Bethesda, MD, USA.
(6)AbbVie Biotherapeutics, Redwood City, CA, USA.
(7)Surgical Neurology Branch, National Institute of Neurological Disorders and
Stroke, National Institutes of Health, Bethesda, MD, USA; Neuro-oncology Branch,
National Cancer Institute, National Institutes of Health, Bethesda, MD, USA.
Electronic address: zhengping.zhuang@nih.gov.
(8)Neuro-oncology Branch, National Cancer Institute, National Institutes of
Health, Bethesda, MD, USA. Electronic address: deric.park@nih.gov.

Atypical and anaplastic meningiomas (AAM) represent 20% of all meningiomas. They
are associated with poor outcomes due to their tendency to recur. While surgery
and radiation (RT) are first line therapy, no effective systemic medical
treatment has been identified. Protein phosphatase 2A (PP2A) is a ubiquitously
expressed serine/threonine phosphatase involved in cell cycle regulation and DNA
repair. Here, we examined radiosensitizing effects of LB-100, a novel inhibitor
of PP2A against AAM as a novel treatment strategy. Three human-derived
immortalized meningioma cell lines, IOMM-LEE, GAR, and CH-157, were used to
investigate the radio-sensitizing potential of LB-100 in AAM. Survival fraction
by clonogenic assay, immunofluorescence, cell cycle analysis and protein
expression were evaluated in vitro. The antitumor effects of combining LB-100
with RT were verified in vivo by using intracranial orthotopic xenograft mouse
model. Pharmacologic PP2A inhibition with LB-100 prior to RT enhanced the
radiosensitivity of meningioma cells and reduced survival fraction in clonogenic
assays. LB-100 increased DNA double-strand breakage (measured by γ-H2AX), mitotic
catastrophe cell death, and G2/M cell cycle arrest in irradiated meningioma
cells. Also, LB-100 decreased activation of STAT3 and expression of its
downstream proteins. In vivo, LB-100 and RT combined treatment prolonged the
survival of mice with xenografts compared to RT alone. Taken together, these
results provide convincing preclinical data to support the use of LB-100 as a
radiosensitizing agent for treatment of malignant meningioma. Its potential for
clinical application deserves further investigation.




2. Clin Cancer Res. 2017 Jul 1;23(13):3277-3284. doi: 10.1158/1078-0432.CCR-16-2299.
Epub 2016 Dec 30.

Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein
Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose
Escalation, First-in-Human, Phase I Trial.

Chung V(1), Mansfield AS(2), Braiteh F(3)(4), Richards D(4)(5), Durivage H(6),
Ungerleider RS(6), Johnson F(7), Kovach JS(8).

Author information:
(1)City of Hope, Duarte, California.
(2)Mayo Clinic, Rochester, Minnesota.
(3)Comprehensive Cancer Centers of Nevada, Las Vegas, Nevada.
(4)US Oncology Research, The Woodlands, Texas.
(5)Texas Oncology, Tyler, Texas.
(6)Theradex Systems Inc., Princeton, New Jersey.
(7)Chem-Master International, Inc. Stony Brook, New York.
(8)Lixte Biotechnology Holdings, Inc., East Setauket, New York.
jkovach@lixte.com.

Purpose: To determine the MTD and to assess the safety, tolerability, and
potential activity of LB-100, a first-in-class small-molecule inhibitor of
protein phosphatase 2A (PP2A) in adult patients with progressive solid
tumors.Experimental Design: LB-100 was administered intravenously daily for 3
days in 21-day cycles in a 3 + 3 dose escalation design.Results: There were 29
patient entries over 7 dose escalations. One patient stopped treatment after one
dose because of an acute infection and was reenrolled after recovery; each course
was analyzed as a separate patient entry. Two patients had dose-limiting toxicity
(reversible increases in serum creatinine or calculated serum creatinine
clearance) at the 3.1 mg/m2 level. Probable or possible study drug-related grade
3 adverse events occurred in 6 (20.7%) patients [anemia (n = 2), decreased
creatinine clearance, dyspnea, hyponatremia, and lymphopenia]. Ten (50%) of 20
response-evaluable patients had stable disease for four or more cycles. One
patient with pancreatic adenocarcinoma had a partial response noted after 10
cycles, which was maintained for five additional cycles. The other patients
achieving stable disease had one of the following: fibrosarcoma, chondrosarcoma,
thymoma, atypical carcinoid of lung, or ovarian, testicular, breast (n = 2), and
prostate cancer. The recommended phase II dose of LB-100 is 2.33 mg/m2 daily for
3 days every 3 weeks.Conclusions: The safety, tolerability, preliminary evidence
of antitumor activity, and novel mechanism of action of LB-100 support its
continued development alone and in combination with other therapies. Clin Cancer
Res; 23(13); 3277-84. ©2016 AACR.




3. Tumour Biol. 2016 Jun;37(6):7277-86. doi: 10.1007/s13277-015-4560-2. Epub 2015
Dec 14.

LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib
during hypoxia by activation of Smad3 phosphorylation.

Fu QH(1), Zhang Q(1)(2), Zhang JY(1), Sun X(3), Lou Y(1), Li GG(1), Chen ZL(4),
Bai XL(5)(6), Liang TB(7)(8).

Author information:
(1)Department of Hepatobiliary and Pancreatic Surgery, the Second Affiliated
Hospital, School of Medicine, Zhejiang University, No. 88 Jiefang Road, Hangzhou,
310009, China.
(2)Key Laboratory of Cancer Prevention and Intervention, the Second Affiliated
Hospital, School of Medicine, Zhejiang University, Hangzhou, 310009, China.
(3)Department of General Surgery, Huzhou Central Hospital, Huzhou, 313003, China.
(4)Department of Hepatobiliary and Pancreatic Surgery, Shaoxing People/'s
Hospital, Shaoxing, 312000, China.
(5)Department of Hepatobiliary and Pancreatic Surgery, the Second Affiliated
Hospital, School of Medicine, Zhejiang University, No. 88 Jiefang Road, Hangzhou,
310009, China. shirleybai57@hotmail.com.
(6)Key Laboratory of Cancer Prevention and Intervention, the Second Affiliated
Hospital, School of Medicine, Zhejiang University, Hangzhou, 310009, China.
shirleybai57@hotmail.com.
(7)Department of Hepatobiliary and Pancreatic Surgery, the Second Affiliated
Hospital, School of Medicine, Zhejiang University, No. 88 Jiefang Road, Hangzhou,
310009, China. liangtingbo@zju.edu.cn.
(8)Collaborative Innovation Center for Cancer Medicine, Zhejiang University,
Guangzhou, 510000, China. liangtingbo@zju.edu.cn.

Hepatocellular carcinoma (HCC) is a common cancer with poor prognosis. The
multikinase inhibitor sorafenib is the only clinically proved systematic
treatment for HCC. However, few patients respond to sorafenib. Hypoxic
microenvironments contribute to sorafenib resistance. LB-100, a serine/threonine
protein phosphatase 2A (PP2A) inhibitor was previously found to be a
chemosensitizer in HCC. Here, we tested whether LB-100 could sensitize HCC to the
effects of sorafenib. Intriguingly, LB-100 enhanced the effects of sorafenib in
HCC cells only during hypoxic environments. LB-100 dramatically increased
intracellular p-Smad3 level, which was responsible for the effect of LB-100 as a
sensitizer. LB-100 downregulated Bcl-2 expression and enhanced sorafenib-induced
apoptosis in HCC cells. We further proved that PP2A mediated LB-100-induced
p-Smad3 overexpression. In addition, p38 mitogen-activated protein kinase pathway
was activated in hypoxic conditions, and enhanced p-Smad3-dependent Bcl-2
inhibition and consequent apoptosis. In conclusion, LB-100 sensitized HCC cells
to sorafenib in hypoxic environments. This effect was mediated by inactivation of
PP2A, resulting in enhanced level of p-Smad3. Increased p-Smad3 downregulated
Bcl-2, causing increased apoptosis of HCC cells.
PubChem Compound 3578572
Last Modified Nov 11 2021
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